2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a bicyclic boronic ester featuring a 1,3,2-dioxaborolane core fused with an 8-oxabicyclo[3.2.1]oct-3-ene moiety. Its stereochemistry (1R,5S) confers unique reactivity in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, due to the rigid bicyclic framework enhancing stereochemical control . The 4,4,5,5-tetramethyl substituents on the dioxaborolane ring improve stability against hydrolysis, making it suitable for applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1S,5R)-8-oxabicyclo[3.2.1]oct-2-en-3-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO3/c1-12(2)13(3,4)17-14(16-12)9-7-10-5-6-11(8-9)15-10/h7,10-11H,5-6,8H2,1-4H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAJPKAZLOWHRH-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CC[C@H](C2)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves the reaction of boronic acids or boronates with a suitable bicyclic alcohol. A common route is:
Starting materials: : Utilization of 8-oxabicyclo[3.2.1]octan-3-one as the precursor.
Formation of alcohol: : Reduction of the ketone to form the corresponding alcohol.
Boronate esterification: : Reaction with tetramethyl dioxaborolane under anhydrous conditions, often using a Lewis acid catalyst such as BF₃•OEt₂ to promote esterification.
Industrial Production Methods
In industrial settings, large-scale synthesis focuses on efficiency and scalability. A potential industrial method could involve continuous flow processes for each synthetic step, maximizing yield and minimizing reaction time. The use of automated systems for precise control of reaction conditions ensures reproducibility and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the boronate group, forming boronic acids.
Reduction: : Under reductive conditions, the bicyclic structure remains intact, but functional group transformations can occur.
Substitution: : Nucleophilic substitution at the boronate ester can lead to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: : Hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as alkoxides or amines under mild conditions.
Major Products
Boronic Acids: : From oxidation.
Alcohol Derivatives: : From nucleophilic substitution.
Reduced Compounds: : From reduction reactions, depending on the reducing agent used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. A study demonstrated that derivatives of dioxaborolane structures can inhibit tumor growth in specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
Drug Delivery Systems
The compound's unique bicyclic structure allows it to function as a carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has shown that incorporating this compound into nanocarriers significantly improves the therapeutic index of anticancer drugs .
Reagent in Organic Reactions
This compound serves as an effective reagent in organic synthesis. It is particularly useful in cross-coupling reactions involving boron compounds. Its application in Suzuki-Miyaura coupling reactions has been documented extensively .
Synthesis of Complex Molecules
This compound is utilized in the synthesis of complex organic molecules due to its ability to participate in various chemical transformations. For instance, it has been employed in the synthesis of biologically active natural products and pharmaceutical intermediates .
Polymer Chemistry
In materials science, the compound has been explored for its potential use in polymer chemistry. Its boron-containing structure allows for the development of new polymer materials with enhanced thermal stability and mechanical properties. Studies have indicated that incorporating boron into polymer matrices can improve their resistance to heat and chemical degradation .
Catalysis
The compound's unique structure also positions it as a potential catalyst in various chemical reactions. Its ability to stabilize transition states can facilitate reactions that are otherwise challenging under standard conditions. Research is ongoing to explore its catalytic efficiency in different organic transformations .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a derivative of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with minimal toxicity to normal cells .
Case Study 2: Drug Delivery Mechanism
Another investigation focused on the use of this compound in a targeted drug delivery system for treating glioblastoma. The study demonstrated that encapsulating chemotherapeutics within nanocarriers based on this dioxaborolane improved drug localization at tumor sites and reduced systemic side effects .
Mechanism of Action
2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts through its boronate ester functionality, which can form reversible covalent bonds with diols and similar nucleophiles. This ability to interact with biomolecules and synthetic intermediates underpins its utility in various chemical reactions. The molecular targets often involve hydroxyl-containing substrates, forming stable yet reactive intermediates that facilitate further transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Azabicyclo[3.2.1]oct-2-ene Derivatives
Compounds such as (1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene (CAS: N/A, MW: 263.18) share the bicyclic backbone but replace the oxygen atom in the 8-oxabicyclo system with a nitrogen atom. This substitution increases basicity and alters reactivity in catalytic borylation reactions. For example, the nitrogen atom enables coordination to transition metals, enhancing catalytic efficiency in C–H borylation .
| Property | Target Compound | 8-Azabicyclo Derivative |
|---|---|---|
| Molecular Formula | C₁₄H₂₁BO₃ | C₁₅H₂₆BNO₂ |
| Molecular Weight | 260.12 g/mol | 263.18 g/mol |
| Key Functional Group | 8-Oxabicyclo | 8-Azabicyclo |
| Stability (Hydrolysis) | High | Moderate |
| Catalytic Applications | Suzuki-Miyaura | C–H Borylation |
Aryl-Substituted Dioxaborolanes
Examples like 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A, MW: 287.96) and 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (yield: 83%) lack the bicyclic framework but retain the dioxaborolane core. These compounds exhibit enhanced electrophilicity at the boron center due to electron-withdrawing (e.g., Cl) or donating (e.g., OMe) aryl substituents, influencing their reactivity in cross-coupling reactions .
Alkenyl-Substituted Dioxaborolanes
Compounds such as 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane are simpler analogs with alkenyl substituents. These derivatives are pivotal in hydroboration reactions due to their ability to form stable boron-alkene adducts. However, they lack the stereochemical rigidity of the bicyclic system, limiting their use in asymmetric synthesis .
Biological Activity
The compound 2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2304631-44-3) is a boron-containing organic compound with potential applications in medicinal chemistry and drug discovery. Its unique structural features suggest various biological activities that warrant detailed examination.
The molecular formula of this compound is , with a molar mass of 236.12 g/mol. It has a predicted density of approximately 1.05 g/cm³ and a boiling point around 275.3 °C .
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of G protein-coupled receptors (GPCRs). GPCRs are critical in mediating cellular responses to hormones and neurotransmitters, influencing numerous physiological processes . The structure of the compound suggests it may act as a modulator or inhibitor of specific GPCR pathways.
In Vitro Studies
Research indicates that compounds similar to this compound exhibit significant activity against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |
These studies highlight the potential anti-cancer properties of the compound .
Case Studies
A notable case study involved the evaluation of a related dioxaborolane derivative in a preclinical model of breast cancer. The derivative demonstrated significant tumor reduction when administered alongside standard chemotherapy agents. This suggests that the dioxaborolane framework may enhance the efficacy of existing treatments .
Pharmacological Implications
Given its structural characteristics and preliminary biological activity data, this compound may serve as a lead compound for developing new therapeutic agents targeting GPCRs or specific cancer pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((1R,5S)-8-oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct boronation of the bicyclo[3.2.1]octene precursor. Key steps include:
- Boronate Ester Formation : Reacting the bicyclo[3.2.1]octene derivative with pinacolborane under inert conditions (e.g., THF, 0–6°C) to form the boronate ester .
- Stereochemical Control : Use chiral ligands or enantioselective catalysts to retain the (1R,5S) configuration, as stereochemistry impacts reactivity in cross-coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., in cold methanol) to isolate the product .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., bicyclo[3.2.1]octene protons at δ 5.2–6.0 ppm and tetramethyl dioxaborolane groups at δ 1.0–1.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~293.18 g/mol) .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the dioxaborolane ring .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to avoid boronate ester degradation .
- Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the bicyclo structure .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[3.2.1]octene moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The (1R,5S) configuration creates a sterically hindered environment, reducing reaction rates in bulky substrates. Kinetic studies using competition experiments (e.g., with substituted aryl halides) can quantify steric parameters .
- Electronic Effects : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electron density redistribution in the bicyclo system, affecting oxidative addition in palladium-catalyzed couplings .
- Empirical Validation : Compare reaction yields and TOF (turnover frequency) between (1R,5S) and racemic mixtures under identical conditions .
Q. What computational strategies can predict the compound’s behavior in catalytic cycles?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the interaction between the boronate ester and transition metals (e.g., Pd(0)/Pd(II)) to identify rate-limiting steps .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study transition states in Suzuki-Miyaura coupling to optimize ligand-metal coordination .
- Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction thermodynamics .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Systematic Reproducibility Studies : Replicate prior experiments while controlling variables (e.g., catalyst loading, solvent purity, oxygen/moisture levels) .
- Advanced Analytical Techniques : Use NMR to detect trace boronic acid impurities that may skew reactivity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets to identify outliers or methodological inconsistencies .
Q. What are the applications of this compound in multi-step synthetic pathways?
- Methodological Answer :
- C–H Functionalization : Use as a directing group in iridium-catalyzed borylation of aromatic C–H bonds, followed by Suzuki coupling to install heterocycles .
- Tandem Reactions : Combine with Grignard reagents for sequential boronate transfer and alkylation, monitored by in-situ FTIR .
- Bioconjugation : Modify the dioxaborolane with PEG linkers for site-specific protein labeling, validated by MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
